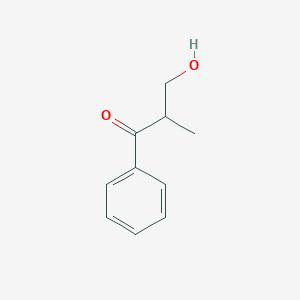

3-羟基-2-甲基-1-苯基丙酮

描述

3-Hydroxy-2-methyl-1-phenylpropan-1-one , also known by other names such as 2-Hydroxy-2-methylpropiophenone , 1-Phenyl-2-methyl-2-hydroxypropanone , and 2-Methyl-3-phenyl-3-oxopropan-2-ol , is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of aryl ketones and is characterized by a hydroxyl group (OH) and a methyl group (CH3) attached to the phenyl ring. This compound plays a crucial role in various applications, including photoinitiators for UV-curable resins and crosslinking of polymers .

Synthesis Analysis

The synthesis of 3-Hydroxy-2-methyl-1-phenylpropan-1-one involves several methods. One common approach is the acylation of 2-methylpropiophenone using an appropriate reagent. For instance, the reaction of 2-methylpropiophenone with hydrogen peroxide in the presence of a catalyst can yield the desired product. Additionally, other synthetic routes, such as oxidation or reduction , have been explored in the literature .

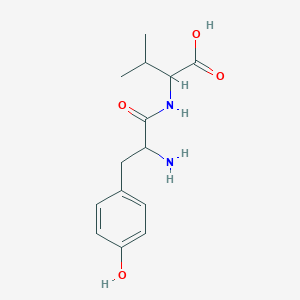

Molecular Structure Analysis

The compound’s molecular structure consists of a phenyl ring (C6H5) attached to a propionyl group (C3H5CO-) via a hydroxyl group (OH). The methyl group (CH3) is positioned at the alpha carbon of the propionyl group. The arrangement of atoms and functional groups in the molecule significantly influences its properties and reactivity .

Chemical Reactions Analysis

- Reduction and Oxidation : These reactions modify the functional groups attached to the phenyl ring or the propionyl group .

Physical And Chemical Properties Analysis

科学研究应用

Catalysis and Reaction Mechanisms

对3-羟基-2-甲基-1-苯基丙酮的研究有助于理解催化和反应机制。例如,研究集中在其在溶剂解离反应中的作用,其中它充当中间体。这些研究有助于理解催化过程和在这些反应中消除产物的形成(Thibblin & Sidhu, 1993)。

结构分析和光谱学

在这种化合物的结构分析和振动光谱学领域已经做了大量工作。傅里叶变换红外(FTIR)光谱研究已经进行,以了解其分子几何结构和振动频率,为更广泛的分子光谱学领域做出贡献(Belaidi, Bouchaour, & Maschke, 2013)。

互变异构体研究

已经进行了关于芳基取代苯丙烷(包括3-羟基-2-甲基-1-苯基丙酮)的互变异构体的研究。这些研究探讨了这类化合物以不同形式(互变异构体)存在以及它们在各种相中的行为。这项研究有助于理解这类分子的化学性质和反应性(Cunningham, Lowe, & Threadgill, 1989)。

有机合成应用

这种化合物已在有机合成的背景下进行研究,特别是在Reformatsky反应中。它在对映异构酯的合成中发挥作用,为更广泛的有机合成和立体化学领域做出贡献(MatsumotoTakashi & FukuiKenji, 1972)。

光聚合研究

对3-羟基-2-甲基-1-苯基丙酮的研究探讨了它在光聚合过程中的作用。研究已经检验了它与其他化合物在光引发自由基聚合中的相互作用,为聚合物化学的进展做出贡献(Alupei, Alupei, & Ritter, 2002)。

酶和代谢研究

这种化合物已成为酶和代谢研究的对象。这些调查集中在涉及三级胺的代谢途径和酶反应,这对于理解各种生物过程和药物代谢至关重要(Abdel-Monem, 1975)。

绿色化学

绿色化学研究包括合成3-羟基-2-甲基-1-苯基丙酮衍生物。这些研究对于开发更环保和可持续的化学过程具有重要意义(Li et al., 2013)。

不对称合成

这种化合物已在不对称合成的背景下进行研究,例如在对1-苯基丙酮-1,2-二酮的氢化中。这一领域的研究有助于立体合成领域,这在光学活性化合物的生产中非常重要(Toukoniitty et al., 2004)。

作用机制

The primary mechanism of action lies in its role as a radical photoinitiator . Upon exposure to UV light, it generates reactive radicals that initiate the polymerization process. These radicals react with monomers, leading to the formation of crosslinked polymer networks. Understanding this mechanism is crucial for optimizing its use in UV-curable coatings and adhesives .

未来方向

Research on 3-Hydroxy-2-methyl-1-phenylpropan-1-one continues to explore its applications in various fields, including coatings, adhesives, and biomedical materials. Investigating novel derivatives, improving synthesis methods, and understanding its interactions with other compounds are promising avenues for future studies .

属性

IUPAC Name |

3-hydroxy-2-methyl-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-11)10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHKOCQFUSUCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456102 | |

| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

CAS RN |

16735-22-1 | |

| Record name | 3-Hydroxy-2-methyl-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

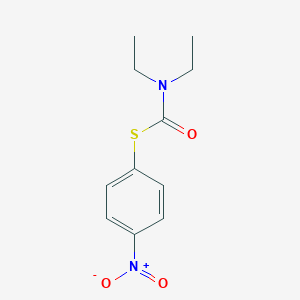

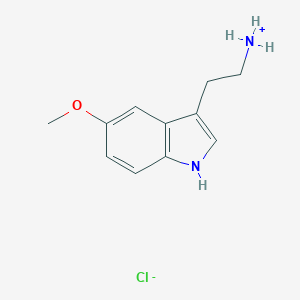

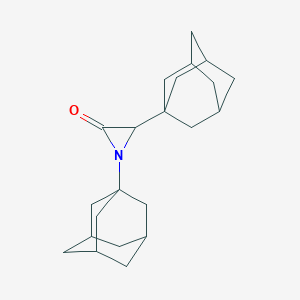

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)